molecular formula C17H24N2O3S B2809503 Methyl 4-((2-(ethylthio)benzamido)methyl)piperidine-1-carboxylate CAS No. 1235671-09-6

Methyl 4-((2-(ethylthio)benzamido)methyl)piperidine-1-carboxylate

Cat. No.: B2809503
CAS No.: 1235671-09-6
M. Wt: 336.45
InChI Key: LFEHBLLCIMMWIS-UHFFFAOYSA-N
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Description

Methyl 4-((2-(ethylthio)benzamido)methyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a benzamido group, and an ethylthio substituent

Scientific Research Applications

Methyl 4-((2-(ethylthio)benzamido)methyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and receptor binding due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, and it can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing task of modern organic chemistry . This compound, being a derivative of piperidine, could potentially be a part of this research direction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(ethylthio)benzamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzamido Group: The benzamido group is introduced via an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Addition of the Ethylthio Group: The ethylthio group can be introduced through a nucleophilic substitution reaction, using ethylthiol as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(ethylthio)benzamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamido group can be reduced to form corresponding amines.

    Substitution: The piperidine ring can undergo substitution reactions at various positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of Methyl 4-((2-(ethylthio)benzamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological macromolecules, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((2-(methylthio)benzamido)methyl)piperidine-1-carboxylate
  • Methyl 4-((2-(ethylthio)phenylamino)methyl)piperidine-1-carboxylate

Uniqueness

Methyl 4-((2-(ethylthio)benzamido)methyl)piperidine-1-carboxylate is unique due to the presence of both the ethylthio and benzamido groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile chemical reactivity and potential for diverse applications in scientific research.

Properties

IUPAC Name

methyl 4-[[(2-ethylsulfanylbenzoyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-3-23-15-7-5-4-6-14(15)16(20)18-12-13-8-10-19(11-9-13)17(21)22-2/h4-7,13H,3,8-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEHBLLCIMMWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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